molecular formula C16H17NO4 B8496198 4-[(3,4-Dimethoxyphenylamino)-methyl]-benzoic Acid

4-[(3,4-Dimethoxyphenylamino)-methyl]-benzoic Acid

Cat. No. B8496198
M. Wt: 287.31 g/mol
InChI Key: NHKDEWJHPVYIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07868205B2

Procedure details

To a solution of 3,4-dimethoxy-phenylamine (786 mg; 5.13 mmol) and dibutyltridichloride (219 mg; 0.72 mmol) in ethyleneglycol dimethylether (7 mL), 4-formyl-benzoic acid (748 mg; 4.98 mmol) was added. The suspension was stirred at room temperature for 10 min, treated with phenylsilane (1.0 mL; 7.9 mmol) and the mixture stirred at the same temperature for 12 h. Methanol and a few drops of water were added, stirred for 5 h, concentrated under vacuum, suspended in dichloromethane and stirred for one day at room temperature. After filtration, pure acid 4 (1.13 g; 79% yield) was obtained as a beige solid.
Quantity
786 mg
Type
reactant
Reaction Step One
[Compound]
Name
dibutyltridichloride
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
748 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:11])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[CH:12]([C:14]1[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][CH:15]=1)=O.C1([SiH3])C=CC=CC=1.CO>COCCOC.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:11][CH2:12][C:14]2[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][CH:15]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
786 mg
Type
reactant
Smiles
COC=1C=C(C=CC1OC)N
Name
dibutyltridichloride
Quantity
219 mg
Type
reactant
Smiles
Name
Quantity
748 mg
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
7 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[SiH3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at the same temperature for 12 h
Duration
12 h
STIRRING
Type
STIRRING
Details
stirred for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
STIRRING
Type
STIRRING
Details
stirred for one day at room temperature
Duration
1 d
FILTRATION
Type
FILTRATION
Details
After filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)NCC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.